![molecular formula C26H34N2O5S B4011917 1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011917.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The chemical compound is part of a class of molecules that exhibit a range of biological and chemical properties due to their complex structure and functional groups. These compounds are often synthesized through multi-step chemical reactions, employing various strategies to introduce or modify specific functional groups to achieve the desired molecular architecture.
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as the one described, often involves the condensation of acetyl or benzoyl derivatives with amines or other nucleophiles. For example, Lovro Selič et al. (1997) demonstrated the synthesis of heterocyclic systems by preparing methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and using it as a reagent for the preparation of various N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones through multi-step reactions (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for determining their reactivity and potential applications. X-ray crystallography has been a valuable tool in elucidating the crystal structures of similar compounds, providing insights into their molecular conformation, crystal packing, and intramolecular interactions (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including alkylation, cyclocondensation, and ring closure reactions, leading to the formation of a diverse library of compounds with potential biological activity. For instance, G. Roman (2013) reported the generation of a structurally diverse library through different types of alkylation and ring closure reactions starting from a ketonic Mannich base derived from 2-acetylthiophene (Roman, 2013).
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5S/c1-17(2)11-14-33-19-10-9-18(16-20(19)32-5)23-22(24(29)21-8-6-15-34-21)25(30)26(31)28(23)13-7-12-27(3)4/h6,8-10,15-17,23,30H,7,11-14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWHFAIYCRZDKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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